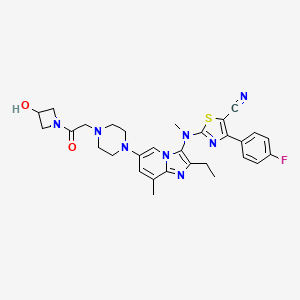
Ziritaxestat
Übersicht
Beschreibung
Ziritaxestat is a small-molecule, selective autotaxin inhibitor developed for the treatment of idiopathic pulmonary fibrosis and other fibrotic diseases . Autotaxin is an enzyme that produces lysophosphatidic acid, a lipid mediator involved in fibrosis and inflammation . By inhibiting autotaxin, this compound aims to reduce the progression of fibrotic diseases.
Wirkmechanismus
Target of Action
Ziritaxestat primarily targets the enzyme Autotaxin . Autotaxin is involved in the production of Lysophosphatidic Acid (LPA) , a fatty signaling molecule with pro-fibrotic effects . The levels of both Autotaxin and LPA are elevated in the lungs of people with Idiopathic Pulmonary Fibrosis (IPF), and are associated with fibrotic conditions .
Mode of Action
This compound works by suppressing the activity of Autotaxin . By blocking Autotaxin, this compound is expected to reduce LPA levels and its pro-fibrotic signals . This action ultimately aims to halt or slow tissue fibrosis .
Biochemical Pathways
The inhibition of Autotaxin by this compound leads to a decrease in the production of LPA . LPA mediates its effects through at least six G-protein coupled receptors . One of these receptors, LPA1 , has been found to promote epithelial cell apoptosis after lung injury . Therefore, the reduction of LPA levels by this compound could potentially mitigate this effect.
Pharmacokinetics
It has been shown to have a favorable pharmacological profile . In a first-in-human Phase 1 trial involving 40 healthy men, both single and multiple doses of this compound were generally safe and well-tolerated, and resulted in a dose-dependent drop in LPA levels .
Result of Action
The primary result of this compound’s action is the reduction of LPA levels, which in turn reduces pro-fibrotic signals . This can potentially halt or slow tissue fibrosis . In a Phase 2a FLORA trial, three months of treatment with this compound were generally safe and well-tolerated, and effectively prevented lung function decline, as assessed with forced vital capacity (FVC) .
Action Environment
The action of this compound is influenced by the environment within the lungs of individuals with IPF, where the levels of Autotaxin and LPA are elevated . The efficacy of this compound may also be influenced by other factors such as the presence of other medications, the patient’s overall health status, and genetic factors.
Biochemische Analyse
Biochemical Properties
Ziritaxestat plays a significant role in biochemical reactions as an autotaxin inhibitor . Autotaxin is an enzyme that has been implicated in various biochemical processes, including the production of lysophosphatidic acid (LPA), a potent bioactive lipid mediator. By inhibiting autotaxin, this compound can potentially regulate these processes .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. For instance, in the context of IPF, it has been suggested that this compound may influence cell function by modulating the activity of autotaxin and thereby potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to autotaxin, thereby inhibiting its enzymatic activity . This inhibition can lead to changes in gene expression and other downstream effects, contributing to its potential therapeutic effects .
Temporal Effects in Laboratory Settings
It has been well-tolerated in a phase 2a study, suggesting potential stability and long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway of lysophosphatidic acid (LPA) production, where it inhibits the enzyme autotaxin . This could potentially affect metabolic flux or metabolite levels.
Vorbereitungsmethoden
The synthesis of Ziritaxestat involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity, often involving the use of advanced catalytic systems and purification techniques .
Analyse Chemischer Reaktionen
Ziritaxestat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern, was zu verschiedenen reduzierten Formen führt.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid sowie verschiedene Nukleophile und Elektrophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Ziritaxestat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von Autotaxin und Lysophosphatidsäure in verschiedenen chemischen Prozessen zu untersuchen.
Biologie: In der Forschung eingesetzt, um die biologischen Pfade zu verstehen, an denen Autotaxin beteiligt ist, und seine Auswirkungen auf zelluläre Funktionen.
5. Wirkmechanismus
This compound wirkt, indem es selektiv Autotaxin hemmt, ein Enzym, das für die Produktion von Lysophosphatidsäure verantwortlich ist . Lysophosphatidsäure ist ein Signalmolekül, das Fibrose und Entzündung fördert. Durch die Hemmung von Autotaxin reduziert this compound den Lysophosphatidsäure-Spiegel und mildert so seine profibrotischen und proinflammatorischen Wirkungen. Dieser Mechanismus beinhaltet die Bindung von this compound an das aktive Zentrum von Autotaxin, wodurch dessen enzymatische Aktivität verhindert wird .
Vergleich Mit ähnlichen Verbindungen
Ziritaxestat wird mit anderen Autotaxin-Inhibitoren wie GLPG1690 und BMS-986020 verglichen . Obwohl all diese Verbindungen auf Autotaxin abzielen, ist this compound in seiner Selektivität und Potenz einzigartig. Es hat in klinischen Studien vielversprechende Ergebnisse gezeigt, die ein günstiges Sicherheitsprofil und eine signifikante Wirksamkeit bei der Reduktion von Fibrose belegen . Ähnliche Verbindungen umfassen:
GLPG1690: Ein weiterer selektiver Autotaxin-Inhibitor mit einem ähnlichen Wirkmechanismus.
BMS-986020: Ein Autotaxin-Inhibitor mit unterschiedlichen chemischen Eigenschaften und klinischen Anwendungen.
This compound zeichnet sich durch seine spezifische Molekülstruktur und die umfassenden Forschungsarbeiten aus, die sein therapeutisches Potenzial belegen.
Eigenschaften
IUPAC Name |
2-[[2-ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33FN8O2S/c1-4-24-29(35(3)30-34-27(25(14-32)42-30)20-5-7-21(31)8-6-20)39-15-22(13-19(2)28(39)33-24)37-11-9-36(10-12-37)18-26(41)38-16-23(40)17-38/h5-8,13,15,23,40H,4,9-12,16-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQQVBGILUTQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=C(C=C(C2=N1)C)N3CCN(CC3)CC(=O)N4CC(C4)O)N(C)C5=NC(=C(S5)C#N)C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33FN8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628260-79-6 | |
| Record name | Ziritaxestat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628260796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ziritaxestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZIRITAXESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I02418V13W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


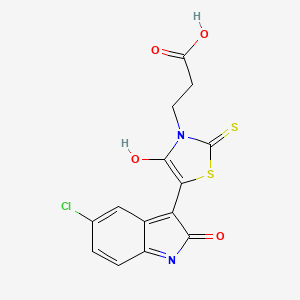
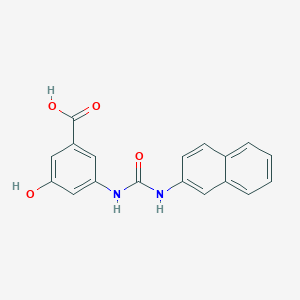
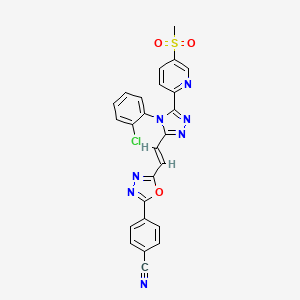
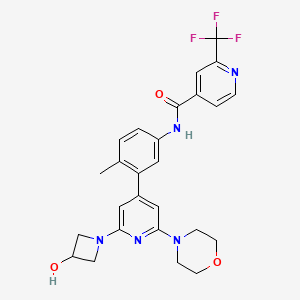
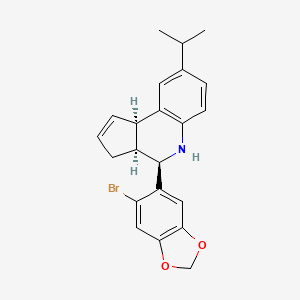
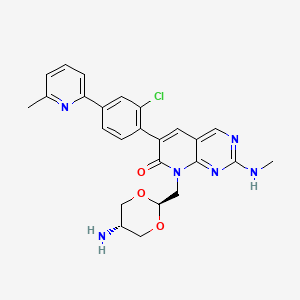
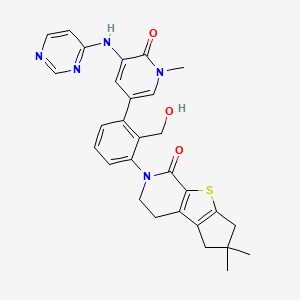
![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)
![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)

![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)

